molecular formula C9H10N2O2 B13608769 3-(2-Nitrophenyl)azetidine

3-(2-Nitrophenyl)azetidine

Cat. No.: B13608769
M. Wt: 178.19 g/mol
InChI Key: BIVJDIALLPNAMH-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a nitrophenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . The presence of the nitrophenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach allows for the formation of functionalized azetidines under mild conditions, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

3-(2-Nitrophenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)azetidine is primarily driven by its ring strain and the presence of the nitrophenyl group. The ring strain facilitates various chemical reactions, while the nitrophenyl group can interact with molecular targets through electronic and steric effects. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(2-nitrophenyl)azetidine

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)7-5-10-6-7/h1-4,7,10H,5-6H2

InChI Key

BIVJDIALLPNAMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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